1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Overview
Description
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds Isoquinolines are known for their presence in various natural products and their pharmacological activities
Preparation Methods
The synthesis of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the cyclization of ketoamides with organomagnesium compounds, followed by cyclization in the presence of catalytic amounts of p-toluenesulfonic acid (PTSA) . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents are introduced into the molecule.
Common reagents and conditions used in these reactions include organomagnesium compounds (Grignard reagents), catalytic amounts of acids like PTSA, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, some derivatives of isoquinoline have been found to interact with neurotransmitter receptors, leading to anticonvulsant activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:
1-Methyl-3,4-dihydroisoquinolin-2-ium-6,7-diol chloride: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.
N’-Hydroxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboximidamide: Another related compound with distinct functional groups and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that make it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUKQXSYELYCNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507180 | |
Record name | 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18332-24-6 | |
Record name | 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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